molecular formula C6H12O2 B3005324 3-Ethoxycyclobutan-1-ol CAS No. 30804-00-3

3-Ethoxycyclobutan-1-ol

Cat. No.: B3005324
CAS No.: 30804-00-3
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-OLQVQODUSA-N
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Description

3-Ethoxycyclobutan-1-ol is a chemical compound featuring a cyclobutane ring substituted with both a hydroxyl group and an ethoxy group. This structure combines a strained four-membered carbocycle with two distinct oxygen-containing functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The cyclobutane ring is a motif of interest due to its ring strain and potential to influence the conformational properties and metabolic stability of molecules . Compounds containing oxygen-functionalized cyclobutane rings are often investigated as building blocks for the synthesis of more complex structures, including potential pharmaceuticals and agrochemicals . Researchers may utilize this compound in the development of novel synthetic methodologies, such as ring-opening or functionalization reactions, or as a precursor for generating molecular libraries. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxycyclobutan 1 Ol and Its Analogs

Strategies for Cyclobutane (B1203170) Ring Construction as Precursors to 3-Ethoxycyclobutan-1-ol (B2969035)

[3+3] Annulation Reactions utilizing 3-Ethoxycyclobutanones

A notable strategy for constructing six-membered rings involves the use of 3-ethoxycyclobutanones as three-carbon synthons in [3+3] annulation reactions. These reactions, often mediated by Lewis acids, provide an efficient pathway to various heterocyclic and carbocyclic systems. For instance, the reaction of 3-ethoxycyclobutanones with aromatic amines at room temperature yields multisubstituted 2-alkylquinolines regioselectively. acs.org This approach highlights the utility of 3-ethoxycyclobutanones as versatile building blocks in organic synthesis. acs.org

Theoretical studies have elucidated the mechanism of the Brønsted acid-catalyzed cascade ring-opening and double cyclization of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol, which leads to the formation of a 2,8-dioxabicyclo[3.3.1]nonane system. auctoresonline.org The process is initiated by protonation of the carbonyl group, followed by nucleophilic attack of the naphthol, which triggers the ring-opening of the cyclobutanone. auctoresonline.org Subsequent enolization, ethanol (B145695) elimination, and cyclization steps lead to the final bicyclic ketal. auctoresonline.org This mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of these transformations.

The versatility of 3-ethoxycyclobutanones is further demonstrated in their Lewis acid-mediated [3+3] annulation with various partners, such as N-p-toluenesulfonyl imines and 8-aminoquinolines, to produce a diverse array of pyridine-containing heterocycles and other complex scaffolds. auctoresonline.orgscispace.com

Photochemical Cycloaddition Approaches for Cyclobutane Ring Formation

Photochemical [2+2] cycloaddition is a powerful and frequently utilized method for the synthesis of cyclobutane rings. acs.org This reaction involves the union of two olefinic partners, where one is promoted to an excited state by light, to form the four-membered ring. acs.org This approach has been instrumental in the synthesis of numerous natural products and other architecturally complex molecules. researchgate.net

The development of visible-light photocatalysis has provided a more sustainable alternative to traditional UV light-induced cycloadditions. researchgate.net Transition metal complexes can sensitize alkenes, enabling their [2+2] cycloaddition under milder conditions. researchgate.netnsf.gov For example, the intermolecular cross [2+2] cycloaddition of enynes with alkenes can be achieved with high efficiency and selectivity using visible light photocatalysis, offering a new route to alkynyl cyclobutanes. nsf.gov

The regioselectivity and stereoselectivity of photochemical cycloadditions can often be controlled, making it a valuable tool for constructing highly substituted cyclobutanes. nih.gov For instance, the photocycloaddition of alkenes with maleimides has been developed into a mild and sustainable protocol for creating cyclobutane bicyclic scaffolds. nih.gov The reaction conditions can be tailored based on the photophysical properties of the specific maleimide (B117702) substrates. nih.gov

Ring-Forming Reactions yielding Cyclobutanol (B46151) Derivatives

Beyond cycloadditions, other ring-forming reactions provide access to cyclobutanol derivatives. One such method involves hyperbaric [2+2] cycloaddition reactions. For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using the high-pressure cycloaddition of sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. ru.nl This approach allows for the creation of cyclobutanes with multiple points for further diversification. ru.nl

Ring-expansion reactions of cyclobutanols can also be employed to synthesize larger ring systems. Iron-catalyzed ring expansion of cyclobutanol derivatives, for instance, provides a route to 1-pyrrolines through a C-N bond formation cascade. organic-chemistry.orgacs.org Similarly, manganese-catalyzed ring-opening carbonylation of cyclobutanols can generate 1,5-ketoesters. researchgate.net These transformations highlight the synthetic utility of the strained cyclobutane ring as a precursor to more complex molecular architectures. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For this compound and its analogs, which can exist as multiple stereoisomers, the development of stereoselective synthetic methods is of great importance.

Regioselective Synthesis of Substituted Cyclobutane Derivatives

Regioselectivity, the control of the orientation of bond formation, is a key aspect of synthesizing specifically substituted cyclobutanes. Various catalytic systems have been developed to achieve high regiocontrol in cycloaddition and other ring-forming reactions. For example, a silver(I)-catalyzed reaction of pyrazole (B372694) and propargyl carbonates leads to the regio- and stereoselective synthesis of fully substituted cyclobutane derivatives. researchgate.net

Visible light photocatalysis has also been shown to enable the chemo- and regioselective intermolecular cross [2+2] cycloaddition of enynes with alkenes, yielding alkynyl cyclobutanes with high selectivity. nsf.gov The use of metal-organic frameworks (MOFs) as templates can also enforce regioselectivity in photodimerization reactions, leading to the formation of specific head-to-tail dimers of styrylpyridine derivatives. nih.gov Furthermore, the regioselective monoborylation of spirocyclobutenes using a copper catalyst provides a handle for further functionalization, allowing for the controlled synthesis of 2,3-disubstituted spirocyclic cyclobutanes. nih.gov

Enantioselective Pathways toward Chiral Cyclobutanol Analogs

The synthesis of single enantiomers of chiral cyclobutanol analogs is a significant goal, often achieved through asymmetric catalysis. chemistryviews.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives through various activation modes, including iminium and dienamine intermediates. bohrium.com

Visible-light-induced asymmetric [2+2] cycloaddition of alkenes offers a direct route to chiral cyclobutanes. chemistryviews.org A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- nih.govresearchgate.net-bicyclic heptanes. chemistryviews.org

Chiral Brønsted acids have been utilized as catalysts for the enantioselective isomerization of bicyclo[1.1.0]butanes to furnish chiral cyclobutenes with high regio- and enantiocontrol. nih.gov The asymmetric synthesis of a cyclobutane analog of the antidepressant Milnacipran has been reported, where the two stereogenic centers on the cyclobutane ring were installed sequentially starting from phenylacetonitrile. newdrugapprovals.orgresearchgate.net The stereoselective synthesis of various other chiral building blocks, such as whisky lactone isomers and carbocyclic analogues of nucleoside precursors, further demonstrates the advances in creating stereochemically defined cyclobutane-containing molecules. frontiersin.orgbeilstein-journals.org

Interactive Data Tables

Table 1: Examples of Catalytic Systems for Cyclobutane Synthesis

Reaction TypeCatalyst/ReagentSubstratesProduct TypeRef.
[3+3] AnnulationLewis Acid3-Ethoxycyclobutanones, Aromatic Amines2-Alkylquinolines acs.org
Photochemical [2+2] CycloadditionVisible Light, fac-Ir(ppy)₃Enynes, AlkenesAlkynyl Cyclobutanes nsf.gov
Hyperbaric [2+2] CycloadditionHigh PressureSulfonyl Allenes, Benzyl Vinyl EtherSubstituted Cyclobutanols ru.nl
Regioselective MonoborylationCopper Salt, Phosphine LigandSpirocyclobutenesBorylated Spirocycles nih.gov
Enantioselective [2+2] CycloadditionIridium Catalyst, Chiral LigandCinnamyl Alcohols, Allyl AcetatesOxa- nih.govresearchgate.net-bicyclic Heptanes chemistryviews.org
Enantioselective IsomerizationChiral Brønsted AcidBicyclo[1.1.0]butanesChiral Cyclobutenes nih.gov

Introduction of the Ethoxy Moiety in this compound and related compounds

The introduction of the ethoxy group onto the cyclobutane core is a critical step in the synthesis of this compound and its analogs. This transformation is typically achieved through the etherification of a hydroxyl group present on a cyclobutane precursor, most commonly a 3-hydroxycyclobutanone (B178150) derivative. The Williamson ether synthesis is a widely employed and classical method for this purpose. soton.ac.uknih.gov This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide. soton.ac.uknih.gov

In the context of synthesizing this compound, a common precursor is 3-hydroxycyclobutanone. The hydroxyl group of this precursor can be deprotonated using a suitable base to form the corresponding alkoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, furnishes the 3-ethoxycyclobutanone. The choice of base is crucial to avoid side reactions, with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being a common option. researchgate.net

The reaction conditions for the Williamson ether synthesis can be tailored to optimize the yield of the desired ethoxy ether. Key parameters include the choice of solvent, temperature, and the nature of the base and ethylating agent.

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Alkoxycyclobutane Precursors

Precursor Base Ethylating Agent Solvent Temperature (°C) Product Reference
Secondary Alcohol NaH Ethyl Iodide Dry DMF 0 to rt Corresponding Ether researchgate.net
Secondary Alcohol Potassium tert-butoxide Ethyl Iodide DMSO or DMF rt Corresponding Ether researchgate.net
Cyclopentanol Sodium Hydride Ethyl Bromide Not specified Not specified Cyclopentyl ethyl ether nih.gov

Following the introduction of the ethoxy group, the ketone functionality in 3-ethoxycyclobutanone is reduced to a hydroxyl group to yield the final product, this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions, potentially leading to either the cis or trans isomer of this compound. ambeed.comsigmaaldrich.combldpharm.com For instance, diastereoselective reductions of β-hydroxy ketones to yield syn-dialcohols can be achieved using specific boron chelating agents in what is known as the Narasaka–Prasad reduction. wikipedia.org

Functionalization of the Hydroxyl Group in this compound Precursors

The hydroxyl group in precursors to this compound, or in the final molecule itself, is a key functional handle that allows for further molecular diversification. A common strategy in multi-step syntheses is the use of protecting groups to temporarily mask the hydroxyl functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. bham.ac.ukorganic-chemistry.orgrochester.edupressbooks.pub

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. bham.ac.ukorganic-chemistry.org For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBS or TBDMS), triisopropylsilyl (TIPS)), benzyl ethers (Bn), and acetate (B1210297) esters (Ac). rochester.edu

Table 2: Common Protecting Groups for Hydroxyl Functionalities

Protecting Group Abbreviation Introduction Reagent(s) Removal Condition(s) Reference
tert-Butyldimethylsilyl TBS, TBDMS TBDMS-Cl, imidazole F⁻ (e.g., TBAF) rochester.edu
Benzyl Bn Benzyl bromide, NaH Hydrogenolysis (H₂, Pd/C) rochester.edu
Acetyl Ac Acetic anhydride, pyridine Base (e.g., K₂CO₃, MeOH) or Acid bham.ac.uk
Methoxymethyl MOM MOM-Cl, DIPEA Acid rochester.edu
Triisopropylsilyl TIPS TIPS-Cl, imidazole F⁻ (e.g., TBAF) rochester.edu

Once protected, the precursor molecule can undergo various transformations. After the desired modifications are complete, the protecting group is selectively removed to reveal the hydroxyl group. This strategy of protection and deprotection is fundamental in the synthesis of complex molecules containing multiple functional groups. bham.ac.uk For instance, the hydroxyl group of a cyclobutanol can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. soton.ac.uk

Emerging Synthetic Approaches for this compound

Modern synthetic organic chemistry has seen the development of novel and powerful methods for the construction of complex molecular architectures, including substituted cyclobutanes. While traditional methods remain valuable, these emerging approaches offer new levels of efficiency, selectivity, and functional group tolerance.

One significant area of development is the use of palladium-catalyzed reactions for the functionalization of C-H bonds and the formation of carbocyclic rings. nih.govsioc-journal.cnsnnu.edu.cnrsc.org These methods can enable the direct introduction of substituents onto the cyclobutane core or facilitate the construction of the ring itself under mild conditions. For example, palladium-catalyzed enantioselective functionalization of cyclobutenes has been shown to produce a variety of enantioenriched cyclobutane derivatives. nih.gov

The Norrish-Yang reaction is a photochemical method that can be employed to synthesize cyclobutanols. nih.govnih.govchem-station.comresearchgate.net This intramolecular reaction involves the photo-irradiation of a ketone, leading to the formation of a 1,4-diradical intermediate that cyclizes to form a cyclobutanol. chem-station.com The diastereoselectivity of the Norrish-Yang reaction can be influenced by factors such as hydrogen bonding. nih.gov This approach could potentially be adapted for the synthesis of alkoxy-substituted cyclobutanols from appropriate ketone precursors. nih.gov

Ring expansion reactions represent another powerful strategy for the synthesis of cyclobutane derivatives. nih.gov These reactions can start from smaller, more readily available ring systems, such as cyclopropanes, and expand them to the desired four-membered ring. For instance, the ring expansion of vinylcyclopropanols can lead to the formation of cyclobutanones.

Furthermore, photochemical [2+2] cycloadditions are a classic and still widely used method for the synthesis of the cyclobutane core. This reaction involves the light-induced dimerization of alkenes or the reaction of an alkene with a photo-excited carbonyl compound (the Paternò-Büchi reaction) to form an oxetane, which can be a precursor to cyclobutanols. nih.gov

Table 3: Overview of Emerging Synthetic Strategies for Cyclobutane Derivatives

Synthetic Strategy Key Features Potential Application for this compound Synthesis Representative References
Palladium-Catalyzed C-H Functionalization High selectivity, mild conditions, functional group tolerance. Direct ethoxylation or functionalization of a cyclobutane precursor. nih.govsioc-journal.cnsnnu.edu.cnrsc.org
Norrish-Yang Reaction Photochemical cyclization of ketones to cyclobutanols. Synthesis of the cyclobutanol core from an acyclic ketone precursor bearing an ethoxy group. nih.govnih.govchem-station.comresearchgate.net
Ring Expansion Reactions Formation of larger rings from smaller, strained systems. Synthesis of a 3-ethoxycyclobutanone precursor from a cyclopropane (B1198618) derivative. nih.gov
Photochemical [2+2] Cycloaddition Direct formation of the cyclobutane ring from unsaturated precursors. Construction of the cyclobutane skeleton which can then be functionalized. nih.gov

These emerging methodologies, along with established synthetic protocols, provide a versatile toolbox for chemists to access this compound and a wide array of related, structurally diverse cyclobutane derivatives for various applications in chemical research.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethoxycyclobutan 1 Ol

Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Ethoxycyclobutan-1-ol (B2969035) (e.g., ¹H NMR, ¹³C NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the ethoxy group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. Spin-spin coupling between neighboring non-equivalent protons would result in characteristic splitting patterns (multiplicities), which help to establish the connectivity of the molecule.

¹³C NMR Spectroscopy detects the carbon nuclei in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The ¹³C NMR spectrum of this compound would confirm the presence of the six carbon atoms in their unique electronic environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques are used to resolve complex spectra and establish definitive correlations between atoms.

COSY (Correlation Spectroscopy) reveals ¹H-¹H spin-spin coupling correlations, helping to trace the proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially around non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for substituted cycloalkanes like this compound to determine the relative orientation (cis/trans) of the ethoxy and hydroxyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges and coupling constant principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH 1.5 - 3.0 Singlet (broad) 1H
-CH -OH 3.8 - 4.2 Multiplet 1H
-CH -OCH₂CH₃ 3.5 - 3.9 Multiplet 1H
-OCH₂CH₃ 3.4 - 3.6 Quartet 2H
Ring -CH ₂- (adjacent to CH-OH) 1.8 - 2.4 Multiplet 2H
Ring -CH ₂- (adjacent to CH-OEt) 1.7 - 2.3 Multiplet 2H
-OCH₂CH 1.1 - 1.3 Triplet 3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -OH 65 - 75
C -OCH₂CH₃ 70 - 80
-OC H₂CH₃ 60 - 70
Ring C H₂ 30 - 40
-OCH₂C H₃ 14 - 18

Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy) for Functional Group Identification in this compound

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are complementary methods used to identify the functional groups present in a compound.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and alkane (C-H, C-C) groups. The broadness of the O-H stretching band is indicative of hydrogen bonding.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). While many vibrational modes are active in both IR and Raman, some are stronger or exclusively visible in one technique. For instance, the C-C backbone vibrations of the cyclobutane ring might be more prominent in the Raman spectrum.

Together, these techniques provide a vibrational "fingerprint" of the molecule, confirming the presence of its key functional groups.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch Alcohol 3200 - 3600 (broad) Weak
C-H Stretch Alkane 2850 - 3000 2850 - 3000
C-O Stretch Alcohol (C-OH) 1050 - 1150 Moderate
C-O-C Stretch Ether 1080 - 1150 (asymmetric) 1080 - 1150
C-H Bend Alkane 1350 - 1470 1350 - 1470
Ring Vibrations Cyclobutane 800 - 1000 Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental formula of a compound. chemrxiv.org For this compound (C₆H₁₂O₂), HRMS can confirm its molecular formula by providing a mass measurement accurate to several decimal places.

In addition to accurate mass determination, mass spectrometry provides structural information through fragmentation analysis. The molecule is ionized and breaks apart into smaller, charged fragments in a predictable manner. Analyzing the m/z values of these fragments helps to deduce the original structure.

Expected Fragmentation Patterns for this compound:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Loss of an ethyl group ([M-C₂H₅]⁺): Cleavage of the ethoxy group.

Loss of an ethoxy group ([M-OC₂H₅]⁺): Another cleavage pathway for the ether moiety.

Ring opening and cleavage: The cyclobutane ring can undergo cleavage to produce fragments characteristic of four-carbon chains, such as ethylene. cdnsciencepub.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov Since this compound is likely a liquid at room temperature, XRD analysis would require the synthesis of a suitable solid derivative (e.g., a benzoate, p-nitrobenzoate, or urethane derivative).

Once a single crystal of the derivative is obtained, XRD analysis provides precise data on:

Bond lengths and angles: Confirming the geometry of the cyclobutane ring and its substituents.

Conformation: Determining the exact puckering of the cyclobutane ring.

Stereochemistry: Unambiguously establishing the relative (cis/trans) and absolute configuration of chiral centers.

Crystal packing: Revealing how the molecules are arranged in the crystal lattice and identifying intermolecular interactions like hydrogen bonding.

Studies on the parent compound, cyclobutanol (B46151), have shown that it crystallizes at low temperatures, and its structure has been determined using single-crystal X-ray diffraction. ed.ac.uked.ac.ukiucr.org This provides a precedent for the successful crystallographic analysis of its derivatives.

Advanced Electron Microscopy (TEM, SEM, AFM) for Morphological and Nanostructural Studies of this compound Derived Materials

While electron microscopy techniques are not used to visualize small molecules like this compound directly, they are critical for studying the morphology and nanostructure of materials derived from it. If this compound is used as a monomer for polymerization or as a building block for self-assembled monolayers or nanostructures, these techniques provide invaluable spatial information.

Scanning Electron Microscopy (SEM): Provides information on the surface topography and morphology of a material at the micro- to nanoscale. It would be used to visualize the surface features, grain size, and porosity of a polymer film derived from this compound.

Transmission Electron Microscopy (TEM): Offers much higher resolution than SEM, allowing for the visualization of the internal structure of a material. TEM could be used to study the arrangement of polymer chains, the dispersion of nanoparticles within a composite material made with a this compound derivative, or the crystalline structure of polymeric domains.

Atomic Force Microscopy (AFM): A scanning probe microscopy technique that can map surface topography with atomic resolution. AFM is ideal for characterizing thin films or self-assembled monolayers on a substrate, providing data on surface roughness, film thickness, and the arrangement of molecules on the surface.

Surface-Sensitive Characterization Techniques (XPS, AES, SIMS) for Modified this compound Surfaces

When this compound or its derivatives are used to modify a surface—for example, by grafting it onto a silicon wafer or metal oxide—surface-sensitive techniques are essential for confirming the modification and understanding the surface chemistry.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS provides information about the elemental composition and chemical (oxidation) states of the elements on the surface of a material. For a surface modified with this compound, XPS would be used to detect the presence of carbon and oxygen, and high-resolution scans of the C 1s and O 1s regions would help to distinguish between the different chemical environments (C-C, C-O, C=O if oxidized).

Auger Electron Spectroscopy (AES): Similar to XPS, AES identifies the elemental composition of a surface. It offers higher spatial resolution, allowing for elemental mapping of the surface to assess the homogeneity of the modification.

Secondary Ion Mass Spectrometry (SIMS): A highly sensitive technique that analyzes the surface and shallow subsurface by bombarding it with a primary ion beam and analyzing the ejected secondary ions. ToF-SIMS (Time-of-Flight SIMS) can detect molecular fragments from the surface, which could confirm the presence of the intact this compound moiety on the substrate.

Thermal Analysis Methods (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC)) for Cyclobutanol Derivatives

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability, phase transitions, and purity of this compound and its derivatives.

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. TGA is used to determine the decomposition temperature and to study the thermal stability of the compound. It can also quantify the loss of volatile components. The thermal decomposition of cyclobutanol has been studied, showing it breaks down into products like ethylene and acetaldehyde at high temperatures. cdnsciencepub.com

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as they are heated. DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, boiling, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC): Measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC provides quantitative information on phase transitions. For a derivative of this compound, DSC can precisely measure its melting point, glass transition temperature (for amorphous or polymeric materials), and the enthalpy (ΔH) associated with these transitions. DSC studies on the parent cyclobutanol have identified its melting point at 221 K and a glass transition at approximately 138 K. ed.ac.uk

Theoretical and Computational Studies of 3 Ethoxycyclobutan 1 Ol

Quantum Chemical Calculations for 3-Ethoxycyclobutan-1-ol (B2969035)

Quantum chemical calculations, based on solving the Schrödinger equation, are instrumental in understanding the fundamental electronic properties of a molecule. nih.govacs.org These calculations can predict molecular geometries, energies, and a variety of other properties with high accuracy.

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Methods like Density Functional Theory (DFT) can be employed to calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. sciencepublishinggroup.com

The bonding in the cyclobutane (B1203170) ring, the ether linkage, and the alcohol group can be characterized by analyzing the electron density. nih.gov The C-O-C bond angle of the ethoxy group is expected to be larger than that in water due to steric hindrance from the alkyl groups. quimicaorganica.org The polarity of the molecule, arising from the electronegative oxygen atoms, can be quantified by calculating the dipole moment. Cyclic ethers, in general, exhibit significant dipole moments, and a similar trend would be expected for this compound. quimicaorganica.org

Illustrative Table of Calculated Electronic Properties for this compound (Note: The following data are illustrative examples of what a quantum chemical calculation might yield and are not based on published experimental or computational results for this specific molecule.)

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.1 D

The non-planar structure of the cyclobutane ring leads to the possibility of different conformations. acs.orgresearchgate.net For a substituted cyclobutane like this compound, the substituents (ethoxy and hydroxyl groups) can exist in either axial or equatorial positions, leading to various stereoisomers and conformers. acs.org Computational methods, particularly DFT, are highly effective for exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. acs.orgfigshare.comnih.govacs.org

The puckering of the cyclobutane ring is a key structural feature that minimizes torsional strain. acs.org The energetic stability of each conformer is influenced by steric interactions between the substituents. Generally, conformers with bulky groups in equatorial positions are energetically favored. acs.org

Illustrative Table of Relative Energies of this compound Conformers (Note: The following data are illustrative examples based on general principles of conformational analysis and are not from specific calculations on this molecule.)

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Acis, diequatorial0.00
Bcis, diaxial4.5
Ctrans, axial-equatorial1.2
Dtrans, equatorial-axial1.5

Molecular Dynamics Simulations for Intermolecular Interactions involving this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgutwente.nlresearchgate.net MD simulations can provide detailed information about the behavior of this compound in different environments, such as in a solvent or interacting with other molecules. acs.orgbioinformaticsreview.com These simulations are particularly useful for understanding intermolecular forces, such as hydrogen bonding, and their influence on the molecule's properties and behavior.

For this compound, MD simulations could be used to study its solvation in water, for example. The simulations would reveal how water molecules arrange around the solute and the nature of the hydrogen bonds formed between the alcohol and ether groups and the surrounding water molecules. This information is valuable for understanding the solubility and transport properties of the compound.

Illustrative Table of a Hypothetical MD Simulation Setup and Key Findings (Note: This table provides an example of simulation parameters and potential results and is not based on an actual simulation of this compound.)

ParameterValue/Description
SystemOne molecule of this compound in a box of 512 water molecules
Force FieldOPLS-AA
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Key Findings
Average number of hydrogen bonds (solute-water)3.5
Radial Distribution Function g(r) for O(hydroxyl)-O(water)Peak at 2.8 Å
Self-diffusion coefficient of this compound1.2 x 10⁻⁵ cm²/s

Computational Insights into Ring Strain and Reactivity Mechanisms in Cyclobutanols

Computational chemistry provides powerful tools for understanding the unique structural and reactive properties of strained carbocyclic systems like this compound. The inherent instability of the cyclobutane ring, a consequence of significant ring strain, is the primary determinant of its chemical behavior. Theoretical models, particularly Density Functional Theory (DFT), allow for the detailed exploration of this strain and the elucidation of complex reaction mechanisms at a molecular level.

The total ring strain in the parent cyclobutane molecule is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This high level of strain arises from two main factors:

Angle Strain : The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. To partially alleviate this, the cyclobutane ring adopts a puckered or folded conformation. masterorganicchemistry.com

Torsional Strain : In a planar conformation, all hydrogen atoms on adjacent carbon atoms would be in an eclipsed arrangement, leading to unfavorable steric interactions. The puckering of the ring reduces these eclipsing interactions, thereby lowering the torsional strain. masterorganicchemistry.com

The introduction of substituents, such as the hydroxyl and ethoxy groups in this compound, influences the preferred puckered conformation of the ring. These groups can occupy pseudo-axial or pseudo-equatorial positions, and computational models can predict the most stable conformer by calculating the relative energies of these arrangements.

Comparative Strain Energies of Cycloalkanes
CycloalkaneTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)27.69.2
Cyclobutane26.36.6
Cyclopentane6.21.2
Cyclohexane0.1~0

Data sourced from heats of combustion calculations. masterorganicchemistry.comlibretexts.org

The high strain energy stored within the cyclobutanol (B46151) ring makes it susceptible to ring-opening reactions, as the cleavage of a C-C bond releases this stored potential energy. mdpi.comdoaj.org Computational studies have been instrumental in mapping the pathways of these transformations, particularly those catalyzed by transition metals. nih.govacs.org

One well-studied mechanism is the Iridium-catalyzed C-C bond activation and cleavage of cyclobutanols. nih.govnih.gov DFT calculations on model systems have provided a detailed mechanistic picture, supporting experimental observations. The proposed catalytic cycle involves several key steps: nih.gov

Oxidative Addition : The catalyst adds to the O-H bond of the cyclobutanol.

β-Carbon Elimination : This is the crucial ring-opening step where a C-C bond within the four-membered ring is cleaved.

Reductive Elimination : The final step regenerates the active catalyst and releases the ring-opened product.

Calculated Activation Energies for Ir-Catalyzed Cyclobutanol Ring Opening
Mechanistic StepCalculated Activation Energy (Eₐ, kcal/mol)
Oxidative Addition (O-H)26.8
β-Carbon Elimination (C-C cleavage)16.2
Reductive Elimination (C-H)23.5

Data from a DFT study on a simplified model system. nih.gov

Furthermore, computational models can predict the stereochemical outcome of reactions by comparing the energies of competing transition states. nih.govnih.gov Other reactivity pathways, such as the formation of 1,4-biradical intermediates during the thermal or photochemical rearrangement of cyclobutane derivatives, have also been unveiled through DFT calculations. acs.orgresearchgate.net These studies show that the collapse of such biradical intermediates can be barrierless, explaining the high stereoretention observed in certain reactions. acs.orgresearchgate.net

Synthetic Applications of 3 Ethoxycyclobutan 1 Ol and Its Derivatives in Complex Molecule Synthesis

Role of 3-Ethoxycyclobutan-1-ol (B2969035) as a Versatile Building Block in Organic Synthesis

This compound and its oxidized form, 3-ethoxycyclobutanone, are powerful intermediates in organic synthesis due to the inherent ring strain of the cyclobutane (B1203170) core, which can be strategically released to drive various chemical reactions. The presence of the ethoxy and hydroxyl (or keto) groups provides handles for a wide array of functional group interconversions and carbon-carbon bond-forming reactions. These small, readily accessible molecules serve as precursors to a variety of more complex structures, demonstrating their utility as versatile building blocks. researchgate.netresearchgate.netresearchgate.netmdpi.com The strategic manipulation of the cyclobutane ring allows for the stereocontrolled introduction of substituents, which is a crucial aspect in the synthesis of biologically active molecules and natural products. mdpi.com The ability of the four-membered ring to undergo controlled ring-opening and ring-expansion reactions is a key feature that synthetic chemists exploit to access a range of carbocyclic and heterocyclic systems that would be challenging to prepare through other methods.

Synthesis of Nitrogen-Containing Heterocycles from 3-Ethoxycyclobutanone Precursors

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The unique reactivity of cyclobutanone derivatives, including 3-ethoxycyclobutanone, provides novel and efficient pathways for the construction of these important molecular frameworks. nih.govorganic-chemistry.org

Substituted quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. jptcp.com Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for quinoline synthesis. 3-Ethoxycyclobutanone can serve as a four-carbon synthon in annulation reactions with anilines or their derivatives to construct the quinoline core. The reaction typically proceeds through an initial condensation or addition of the aniline to the cyclobutanone, followed by a ring-opening of the cyclobutane ring and subsequent cyclization and aromatization to afford the substituted quinoline. This methodology offers a distinct advantage in accessing quinoline derivatives with specific substitution patterns that may be difficult to obtain through traditional methods like the Skraup or Friedländer syntheses. mdpi.comnih.govrsc.org

Recent research has demonstrated the utility of various catalysts and reaction conditions to promote the efficient synthesis of polysubstituted quinolines from different precursors. researchgate.net

Imidazolidinones are another important class of nitrogen-containing heterocycles found in many biologically active compounds. researchgate.netresearchgate.net The synthesis of these five-membered rings can be achieved using cyclobutanol (B46151) derivatives as precursors. In a typical approach, a derivative of this compound can be converted into a suitable intermediate, such as an amino-alcohol or a related species. This intermediate can then undergo an intramolecular cyclization or a condensation reaction with a carbonyl source, such as phosgene or a carbamate, to form the imidazolidinone ring. The stereochemistry of the substituents on the cyclobutane ring can be controlled to produce enantiomerically pure imidazolidinones, which is often crucial for their biological activity. Various synthetic strategies have been developed for the synthesis of imidazolidinones and related compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov

Cyclobutanol Derivatives as Precursors for Ring Expansion to Five-Membered Rings (e.g., Cyclopentenones, 2-Ethoxycyclopentan-1-ol)

The release of ring strain in cyclobutane derivatives can be harnessed to drive ring expansion reactions, providing an efficient route to five-membered ring systems. researchgate.net This strategy is particularly valuable for the synthesis of cyclopentenones and substituted cyclopentanols, which are common structural motifs in natural products and other biologically active molecules.

The ring expansion of cyclobutanol derivatives, such as those derived from this compound, can be initiated by various reagents and conditions. For example, acid-catalyzed or metal-promoted rearrangements of vinylcyclobutanols can lead to the formation of cyclopentenones. acs.org In these reactions, the cyclobutanol is typically converted into a carbocationic intermediate, which then undergoes a rearrangement involving the migration of one of the cyclobutane ring bonds to expand the ring to a five-membered system. The regioselectivity of this ring expansion can often be controlled by the nature and position of substituents on the cyclobutane ring.

Below is a table summarizing examples of ring expansion reactions of cyclobutanol derivatives.

Starting MaterialReagent/ConditionsProductReference
1-Vinyl-1-cyclobutanol derivativesPalladium(II) catalyst2-Methyl-2-cyclopenten-1-ones researchgate.net
1-(1-Methoxy-1,2-propadienyl)-2-cyclobuten-1-olsAcid catalyst5-Hydroxy-5-vinyl-2-cyclopenten-1-ones acs.org
Functionalized cyclobutanolsElectrochemical generation of alkoxy radicalsAromatic-fused 1-tetralones imperial.ac.uk

Utilization in the Synthesis of Diverse Functionalized Organic Molecules

Beyond the specific applications in heterocycle synthesis and ring expansion reactions, this compound and its derivatives are utilized in the synthesis of a wide range of other functionalized organic molecules. mdpi.com The ability to selectively manipulate the hydroxyl and ethoxy groups, coupled with the reactivity of the cyclobutane ring, allows for the introduction of various functional groups and the construction of complex carbon skeletons. mdpi.com For instance, the hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile in substitution reactions. The ethoxy group can also be modified or eliminated to introduce unsaturation. The cyclobutane ring itself can be opened under various conditions (e.g., reductive, oxidative, or nucleophilic) to yield linear chains with specific stereochemical and functional group arrangements. benthamscience.comresearchgate.net

Design and Synthesis of Advanced Scaffolds incorporating the this compound Moiety

In medicinal chemistry and materials science, there is a growing interest in the development of novel molecular scaffolds that can serve as templates for the construction of libraries of compounds with diverse biological activities or material properties. mdpi.com The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive core for the design of such scaffolds. ru.nl By incorporating the this compound moiety into larger molecular frameworks, it is possible to create scaffolds with well-defined spatial arrangements of functional groups. These scaffolds can then be further elaborated through the reactions discussed previously to generate collections of molecules for screening in drug discovery or for the development of new materials. The stereochemistry of the this compound can be controlled to produce scaffolds with specific three-dimensional shapes, which can be crucial for their interaction with biological targets or for their self-assembly into larger structures. researchgate.net

Future Directions and Research Challenges for 3 Ethoxycyclobutan 1 Ol

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the synthesis of bioactive molecules. For 3-Ethoxycyclobutan-1-ol (B2969035), the development of stereoselective and enantioselective synthetic routes is paramount. Currently, methods for accessing specific stereoisomers of this compound are not well-established. Future research must focus on creating a diverse toolbox of synthetic methods that allow for the selective synthesis of any desired stereoisomer.

Key research areas will include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cyclobutane (B1203170) ring with predetermined stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the cyclobutane ring or in the functionalization of a pre-existing cyclobutane precursor. This could involve chiral Lewis acids, Brønsted acids, or organocatalysts to control the stereochemical outcome of key bond-forming reactions. rsc.orgnih.gov

Substrate-Controlled Diastereoselective Reactions: Designing synthetic sequences where the existing stereocenters in a substrate direct the stereochemical outcome of subsequent transformations.

The successful development of these routes will be critical for investigating the structure-activity relationships of different stereoisomers of this compound and its derivatives in various applications.

Exploration of New Catalytic Transformations for Enhanced Efficiency and Selectivity

Future research should target:

Novel Catalyst Discovery: Screening and designing new catalysts, including transition metal complexes, organocatalysts, and biocatalysts, for key synthetic steps such as cyclobutane ring formation, C-H functionalization, and functional group interconversions. rsc.org

Catalyst Immobilization and Recycling: Investigating methods for immobilizing catalysts on solid supports to facilitate their separation from the reaction mixture and enable their reuse, contributing to more sustainable and cost-effective processes.

The discovery of new and more efficient catalytic transformations will be instrumental in making the synthesis of this compound and its analogs more practical and scalable.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new and improved processes. The application of advanced in situ spectroscopic techniques will be essential for elucidating the intricate details of the reactions involved in the synthesis and transformation of this compound.

Key areas for investigation include:

Real-Time Reaction Monitoring: Utilizing techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This will provide valuable kinetic and mechanistic data.

Identification of Transient Intermediates: Employing specialized techniques, such as stopped-flow spectroscopy or flash photolysis, to detect and characterize short-lived reaction intermediates that are critical to understanding the reaction pathway.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation parameters, and rate-determining steps. This information is vital for optimizing reaction conditions and for proposing plausible reaction mechanisms. rsc.org

These advanced mechanistic studies will provide a solid foundation for the rational improvement of synthetic routes to this compound and for the discovery of new reactivity patterns.

Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reactivity. The application of computational methods to this compound will be invaluable for guiding experimental work and for accelerating the discovery of new applications.

Future computational research should focus on:

Reaction Pathway Modeling: Using quantum mechanical calculations (e.g., density functional theory, DFT) to model the potential energy surfaces of key reactions, identify transition states, and predict reaction outcomes. This can help in understanding the origins of stereoselectivity and in designing more selective catalysts.

Virtual Screening and Molecular Design: Employing computational methods to design new derivatives of this compound with desired properties. This could involve predicting their binding affinity to biological targets or their material properties.

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the characterization of new compounds and to help interpret experimental spectroscopic data.

The synergy between computational predictions and experimental validation will be a powerful engine for innovation in the chemistry of this compound.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly important in both academic and industrial settings. The integration of flow chemistry and other sustainable synthesis methodologies will be crucial for developing environmentally friendly and scalable processes for the production of this compound.

Key areas for development include:

Continuous Flow Synthesis: Transitioning key synthetic steps from traditional batch processes to continuous flow systems. researchgate.neteuropa.eu Flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netuc.pt

Use of Greener Solvents and Reagents: Investigating the use of more environmentally benign solvents (e.g., water, supercritical fluids) and reagents to minimize the environmental impact of the synthesis.

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) and that minimize the generation of waste.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Ethoxycyclobutan-1-ol?

  • Methodological Answer : A common approach involves catalytic hydrogenation or etherification of cyclobutanolic precursors. For example, palladium-based catalysts (e.g., Lindlar catalyst or Pd/C) under controlled hydrogen pressure can reduce unsaturated intermediates to yield the cyclobutane ring structure . Stepwise protocols may include protection/deprotection strategies for hydroxyl groups, as seen in analogous cyclobutanol syntheses . Characterization via NMR and IR spectroscopy is critical to confirm ethoxy group incorporation and ring integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve cyclobutane ring strain effects (e.g., upfield shifts for axial protons) and confirm ethoxy substitution patterns. Multi-dimensional NMR (e.g., COSY, HSQC) helps assign stereochemistry .
  • IR : Stretching frequencies for hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate structural stability .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use sealed containers in well-ventilated areas to prevent vapor accumulation. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids/bases before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways. Solvent effects can be simulated using polarizable continuum models (PCM). Cross-validation with experimental kinetic data (e.g., Arrhenius plots) ensures accuracy .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding or conformational changes .
  • Dynamic NMR : Variable-temperature studies detect ring puckering or ethoxy group rotation, which may obscure signals at standard temperatures .
  • Reference Standards : Use NIST-validated spectral databases to cross-check chemical shifts .

Q. How do steric and electronic factors influence the selectivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Molecular modeling (e.g., MM2 force fields) quantifies steric hindrance around the hydroxyl group, guiding ligand design for Pd catalysts .
  • Electron-Deficient Ligands : Phosphine ligands with electron-withdrawing groups improve oxidative addition rates in Suzuki-Miyaura couplings .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites distinguishes electronic vs. steric control in rate-determining steps .

Q. What experimental designs mitigate byproduct formation during this compound functionalization?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts enhance reaction homogeneity and reduce side reactions (e.g., overhydrogenation) .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate species, enabling real-time optimization of reaction parameters .

Data Analysis & Theoretical Frameworks

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C) and monitor degradation via HPLC. Arrhenius equations extrapolate shelf-life under standard conditions .
  • Computational pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate protonation states to identify pH-sensitive functional groups .

Q. What role does this compound play in studying cyclobutane ring strain?

  • Methodological Answer :

  • Thermochemical Analysis : Bomb calorimetry measures heat of combustion to quantify ring strain energy (~110 kJ/mol for cyclobutane derivatives) .
  • X-ray Crystallography : Resolves bond angle distortions and torsional strain, correlating with reactivity in ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.